molecular formula C16H13N3O5S B3013288 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide CAS No. 63203-16-7

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide

Cat. No.: B3013288
CAS No.: 63203-16-7
M. Wt: 359.36
InChI Key: BVHPHQSGXRFEKM-UHFFFAOYSA-N
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Description

2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide is a useful research compound. Its molecular formula is C16H13N3O5S and its molecular weight is 359.36. The purity is usually 95%.
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Scientific Research Applications

Green Synthesis of Analgesic and Antipyretic Compounds

A green approach in the synthesis of potential analgesic and antipyretic compounds, including derivatives of 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide, has been developed. This environmentally friendly synthesis process contributes to the field of sustainable pharmaceutical manufacturing (Reddy, Reddy, & Dubey, 2014).

Synthesis of Water Soluble Derivatives

Another research focuses on the synthesis of water-soluble derivatives of 2-(1,3-dioxo1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide, which could have potential as analgesic compounds. This synthesis process is significant for increasing the bioavailability of pharmaceutical compounds in aqueous solutions (Reddy, Kumari, & Dubey, 2013).

Treatment of Sickle Cell Disease

Compounds including 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) derivatives have been evaluated for their potential as non-genotoxic in vivo candidate drugs for treating sickle cell disease symptoms, highlighting their potential therapeutic application in genetic blood disorders (dos Santos et al., 2011).

Molecular Recognition and Solid-State Behavior

Research into the molecular recognition and solid-state behavior of related compounds, such as (S)-N-{2-[1-(3-Ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide, has been conducted. This study helps understand how these compounds interact at the molecular level, which is crucial for drug formulation and development (Dudek et al., 2018).

Antimicrobial Applications

Some studies focus on the synthesis of novel thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives bearing a biologically active sulfonamide moiety. These compounds show promising results as antimicrobial agents, expanding the potential applications of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) derivatives in combating microbial infections (Darwish et al., 2014).

Electrochemical DNA Hybridization Sensor

The use of poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester) in electrochemical DNA hybridization sensors demonstrates the utility of these compounds in biotechnological applications, such as gene sequencing and diagnostics (Cha et al., 2003).

Ultrasonic Studies on Molecular Interactions

Ultrasonic studies of derivatives of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl) in protic and non-protic solvents provide insights into molecular interactions, which are essential for understanding drug transmission and absorption in different environments (Tekade, Tale, & Bajaj, 2019).

Discovery as Potent Inhibitors

The discovery of specific derivatives as potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitors highlights their potential in the treatment of inflammatory diseases and their role in cancer therapy (Man et al., 2009).

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(4-sulfamoylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O5S/c17-25(23,24)11-7-5-10(6-8-11)18-14(20)9-19-15(21)12-3-1-2-4-13(12)16(19)22/h1-8H,9H2,(H,18,20)(H2,17,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHPHQSGXRFEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>53.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822578
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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